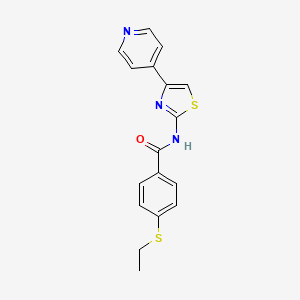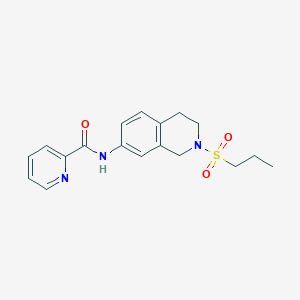![molecular formula C28H39N3OSn B2444129 2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one CAS No. 2211903-84-1](/img/structure/B2444129.png)
2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KX-01-191 is a chemical compound known for its role as a tin-precursor. It has a molecular formula of C₂₈H₃₉N₃OSn and a molecular weight of 552.34 g/mol . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of cancer research .
Applications De Recherche Scientifique
KX-01-191 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KX-01-191 involves the use of specific reagents and conditions. One of the primary methods includes the use of boronic esters and rapid copper-catalyzed reactions at room temperature . The reaction conditions are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of KX-01-191 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is typically stored at -20°C in powder form for long-term stability .
Analyse Des Réactions Chimiques
Types of Reactions
KX-01-191 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the oxidation state of the tin atom.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Copper catalysts are commonly used in the synthesis and modification of KX-01-191.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different tin oxides, while substitution reactions can produce various organotin compounds.
Mécanisme D'action
KX-01-191 exerts its effects by inhibiting Src family kinases and tubulin polymerization. This dual inhibition disrupts cellular signaling pathways and mitotic processes, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tirbanibulin: Another dual inhibitor of Src kinase and tubulin polymerization, used in the treatment of actinic keratosis.
KX2-391: A similar compound with potent anti-proliferative activity against various cancers.
Uniqueness of KX-01-191
KX-01-191 stands out due to its specific molecular structure and dual inhibitory action on Src kinases and tubulin. This unique combination allows it to effectively target cancer cells and overcome the limitations of other Src inhibitors .
Propriétés
IUPAC Name |
2-(4-tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N3O.3C4H9.Sn/c20-16-12-7-4-8-13-14(12)19(10-9-17-16)15(18-13)11-5-2-1-3-6-11;3*1-3-4-2;/h2-8H,9-10H2,(H,17,20);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSHPQTNVDAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

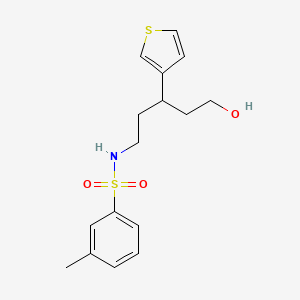
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)
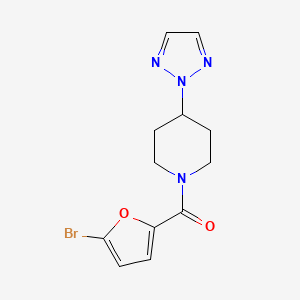
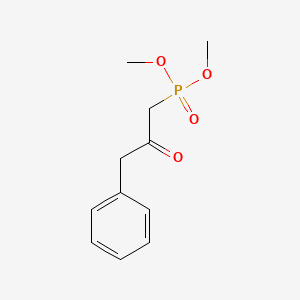
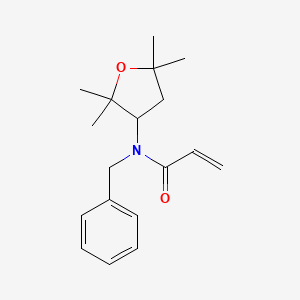
![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)
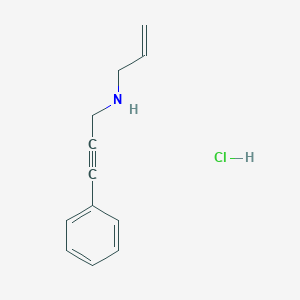
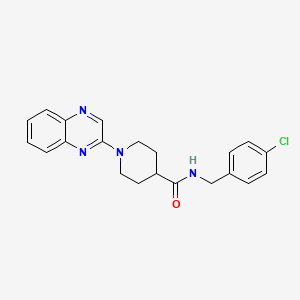
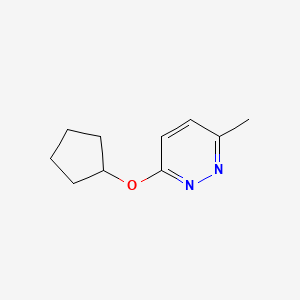

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)

